

Spectroscopic data for 2,5-Dibromopyridine (NMR, IR, Mass)

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Compound of Interest

Compound Name: 2,5-Dibromopyridine

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An In-depth Technical Guide to the Spectroscopic Data of 2,5-Dibromopyridine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,5-Dibromopyridine**. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables and outlining detailed experimental protocols.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for **2,5-Dibromopyridine**, a compound with the molecular formula $C_5H_3Br_2N$ and a molecular weight of approximately 236.89 g/mol .^[1]^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR data for **2,5-Dibromopyridine** are presented below.

1H NMR Data

The 1H NMR spectrum of **2,5-Dibromopyridine** provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton	Chemical Shift (δ) ppm	Multiplicity
H-6	~8.61	d
H-4	~8.01	dd
H-3	~7.65	d

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbon	Chemical Shift (δ) ppm
C-2	~142.0
C-5	~119.5
C-6	~152.5
C-4	~141.0
C-3	~128.0

Note: Assignments are based on spectral data and chemical shift predictions for similar pyridine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for **2,5-Dibromopyridine** are listed below.^[3]

Wavenumber (cm ⁻¹)	Vibrational Mode
3000-3100	Aromatic C-H Stretch
1550-1620	Aromatic Ring C=C & C=N Stretch
1400-1480	Aromatic Ring C=C & C=N Stretch
650-510	C-Br Stretch

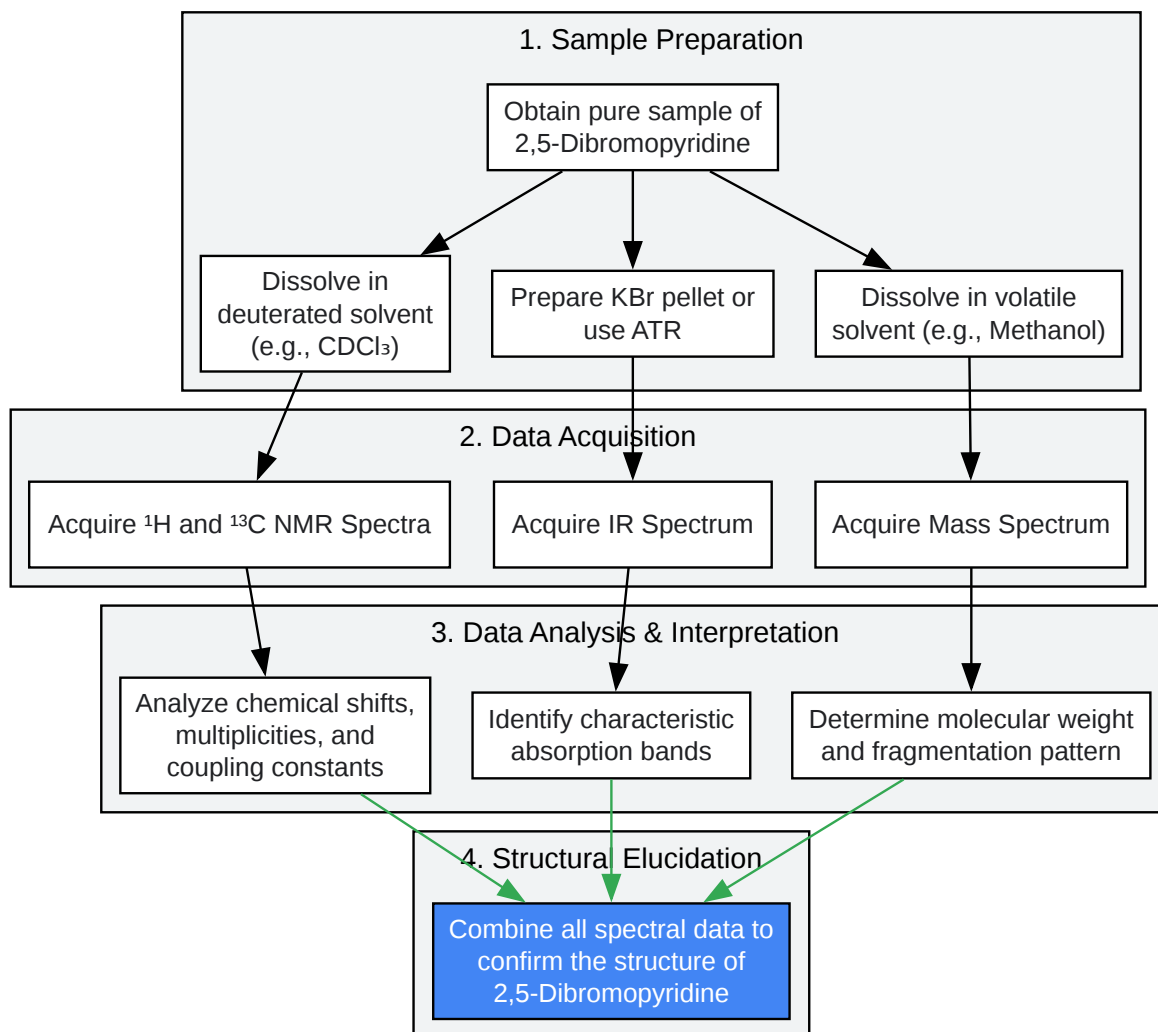
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For **2,5-Dibromopyridine**, the exact mass is approximately 234.863225 g/mol .^[4] The mass spectrum is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms.

m/z	Interpretation
235, 237, 239	Molecular ion peak [M] ⁺ cluster

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,5-Dibromopyridine**.



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Caption: A generalized workflow for the spectroscopic analysis of **2,5-Dibromopyridine**.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data for **2,5-Dibromopyridine**.

NMR Spectroscopy

A standard procedure for acquiring high-quality NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **2,5-Dibromopyridine** in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment.
 - Acquisition Time: Typically 3-4 seconds.
 - Relaxation Delay: A delay of 1-2 seconds between pulses.
 - Number of Scans: 16 to 64 scans are generally sufficient.
 - Spectral Width: A spectral width of approximately 10-12 ppm.[\[5\]](#)
- ¹³C NMR Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).
 - Acquisition Time: Approximately 1-2 seconds.[\[5\]](#)
 - Relaxation Delay: A delay of 2-5 seconds.[\[5\]](#)
 - Number of Scans: Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often required.[\[5\]](#)
 - Spectral Width: A spectral width of about 200-250 ppm.[\[5\]](#)
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
[6]

- **Sample Preparation:** Finely grind approximately 1-2 mg of **2,5-Dibromopyridine** using an agate mortar and pestle.
- **Mixing:** Add about 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample until a homogeneous powder is obtained.
[6]
- **Pellet Pressing:** Transfer the mixture to a pellet die and press it under high pressure (typically 7-10 tons) in a hydraulic press to form a thin, transparent pellet.[6]
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of the empty sample compartment is recorded first for background correction.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[4]

Mass Spectrometry

A general procedure for obtaining a mass spectrum using a technique like Electrospray Ionization (ESI) is as follows:

- **Sample Preparation:** Prepare a dilute solution of **2,5-Dibromopyridine** in a volatile solvent such as methanol or acetonitrile.
- **Data Acquisition:** The solution is introduced into the mass spectrometer. The instrument parameters (e.g., ionization voltage, temperatures) are optimized to obtain a good signal. The data is collected over a relevant mass range to observe the molecular ion and any fragment ions.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern of the molecular ion is also examined to confirm the presence of bromine atoms.

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